N-Cyclopropyl-1H-imidazole-2-sulfonamide
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Overview
Description
N-Cyclopropyl-1H-imidazole-2-sulfonamide is a heterocyclic compound that features a cyclopropyl group attached to an imidazole ring, which is further substituted with a sulfonamide group. Imidazole derivatives are known for their broad range of biological activities and are commonly used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-1H-imidazole-2-sulfonamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with imidazole-2-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-1H-imidazole-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Imidazolines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
N-Cyclopropyl-1H-imidazole-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-1H-imidazole-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The imidazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to the target.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopropyl-1H-imidazole-4-sulfonamide
- N-Cyclopropyl-1H-imidazole-5-sulfonamide
- N-Cyclopropyl-1H-imidazole-2-sulfonyl chloride
Uniqueness
N-Cyclopropyl-1H-imidazole-2-sulfonamide is unique due to the specific positioning of the sulfonamide group on the imidazole ring, which can significantly influence its chemical reactivity and biological activity. The presence of the cyclopropyl group also adds to its uniqueness by providing steric hindrance and influencing the compound’s overall conformation.
Properties
Molecular Formula |
C6H9N3O2S |
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Molecular Weight |
187.22 g/mol |
IUPAC Name |
N-cyclopropyl-1H-imidazole-2-sulfonamide |
InChI |
InChI=1S/C6H9N3O2S/c10-12(11,9-5-1-2-5)6-7-3-4-8-6/h3-5,9H,1-2H2,(H,7,8) |
InChI Key |
SGRQEEGBZWLTAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=NC=CN2 |
Origin of Product |
United States |
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